molecular formula C18H16FN5O2 B2967040 N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-fluorobenzamide CAS No. 1203123-10-7

N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-fluorobenzamide

Cat. No.: B2967040
CAS No.: 1203123-10-7
M. Wt: 353.357
InChI Key: GOTXOJUJTGEQKF-UHFFFAOYSA-N
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Description

“N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-fluorobenzamide” is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-fluorobenzamide” typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole core, followed by the introduction of the cyclopropyl group and the 4-fluorobenzamide moiety. Common reagents used in these reactions include cyclopropylamine, 4-fluorobenzoyl chloride, and various catalysts and solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Industrial methods may also incorporate advanced techniques like microwave-assisted synthesis or flow chemistry to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

“N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-fluorobenzamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, “N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-fluorobenzamide” is studied for its potential as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Biology

Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug discovery and development. Studies may focus on its binding affinity, selectivity, and efficacy in biological assays.

Medicine

In medicine, derivatives of pyrazole compounds are often explored for their therapeutic potential. This compound could be investigated for its potential to treat diseases such as cancer, inflammation, or infectious diseases.

Industry

Industrially, the compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its properties could be leveraged in the production of polymers, coatings, or other specialty chemicals.

Mechanism of Action

The mechanism of action of “N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-fluorobenzamide” would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with varying substituents. Examples include:

  • “N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-chlorobenzamide”
  • “N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-bromobenzamide”

Uniqueness

The uniqueness of “N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-fluorobenzamide” lies in its specific substituents, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the fluorine atom, for example, may enhance its metabolic stability and binding affinity compared to similar compounds with different substituents.

Properties

IUPAC Name

N-[5-cyclopropyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5O2/c1-10-8-16(25)22-18(20-10)24-15(9-14(23-24)11-2-3-11)21-17(26)12-4-6-13(19)7-5-12/h4-9,11H,2-3H2,1H3,(H,21,26)(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTXOJUJTGEQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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